2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid
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Overview
Description
2,3-Dihydro-1H-inden-1-ol and 3,5-dinitrobenzoic acid are two distinct chemical compounds. 2,3-Dihydro-1H-inden-1-ol is a bicyclic organic compound with a hydroxyl group attached to the indane structure. It is also known as 1-indanol or indan-1-ol. 3,5-Dinitrobenzoic acid is an aromatic compound with two nitro groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
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2,3-Dihydro-1H-inden-1-ol
Reduction of Indanone: One common method involves the reduction of indanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Hydrogenation of Indene: Another method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
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3,5-Dinitrobenzoic Acid
Industrial Production Methods
2,3-Dihydro-1H-inden-1-ol: Industrial production often involves the catalytic hydrogenation of indene due to its efficiency and scalability.
3,5-Dinitrobenzoic Acid: Industrially, the nitration process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
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2,3-Dihydro-1H-inden-1-ol
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3,5-Dinitrobenzoic Acid
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, tin(II) chloride.
Catalysts: Palladium on carbon, sulfuric acid, nitric acid.
Major Products
Oxidation of 2,3-Dihydro-1H-inden-1-ol: Indanone.
Reduction of 3,5-Dinitrobenzoic Acid: 3,5-Diaminobenzoic acid.
Scientific Research Applications
Chemistry
2,3-Dihydro-1H-inden-1-ol: Used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dinitrobenzoic Acid: Utilized as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology and Medicine
2,3-Dihydro-1H-inden-1-ol: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
3,5-Dinitrobenzoic Acid: Studied for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry
2,3-Dihydro-1H-inden-1-ol: Employed in the manufacture of fragrances and flavoring agents due to its pleasant odor.
3,5-Dinitrobenzoic Acid: Used in the production of dyes, pigments, and explosives.
Mechanism of Action
Comparison with Similar Compounds
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Similar Compounds
2,3-Dihydro-1H-inden-1-ol: Similar compounds include indanol, indanone, and indene.
3,5-Dinitrobenzoic Acid: Similar compounds include 2,4-dinitrobenzoic acid, 3,5-dinitrobenzaldehyde, and 3,5-dinitroaniline.
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Uniqueness
Properties
CAS No. |
61463-15-8 |
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Molecular Formula |
C16H14N2O7 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-1-ol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C9H10O.C7H4N2O6/c10-9-6-5-7-3-1-2-4-8(7)9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4,9-10H,5-6H2;1-3H,(H,10,11) |
InChI Key |
NTDWWSKZHKFBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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